molecular formula C11H12O3 B034334 Trans-3-Ethoxycinnamic Acid CAS No. 103986-73-8

Trans-3-Ethoxycinnamic Acid

Cat. No. B034334
CAS RN: 103986-73-8
M. Wt: 192.21 g/mol
InChI Key: DOEYODSOYOGJQH-VOTSOKGWSA-N
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Description

Synthesis Analysis

Synthesis of Trans-3-Ethoxycinnamic Acid and its analogs typically involves reactions between homophthalic anhydrides and aromatic aldehydes. For instance, a study by Miliovsky et al. (2015) discusses the synthesis of polyhydroxylated trans-restricted 2-arylcinnamic acid analogues through a one-pot reaction, followed by treatment with BBr3 (Miliovsky et al., 2015).

Molecular Structure Analysis

The molecular structure of Trans-3-Ethoxycinnamic Acid is characterized by the presence of an ethoxy group attached to the cinnamic acid framework. Arjunan et al. (2016) conducted vibrational and electronic investigations on trans-2-methoxycinnamic acid, a closely related compound, using FTIR and FT-Raman spectral techniques, which can also provide insights into the molecular structure of Trans-3-Ethoxycinnamic Acid (Arjunan et al., 2016).

Chemical Reactions and Properties

Trans-3-Ethoxycinnamic Acid participates in various chemical reactions characteristic of cinnamic acids. For instance, Li and Liu (2014) reported on copper/silver-mediated reactions for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids, highlighting the compound's reactivity in synthetic chemistry (Li & Liu, 2014).

Physical Properties Analysis

The physical properties of Trans-3-Ethoxycinnamic Acid, such as solubility, can be inferred from studies on similar hydroxycinnamic acids. Murga et al. (2003) investigated the solubility of different trans-hydroxycinnamic acids in supercritical carbon dioxide, which provides valuable information on their physical characteristics (Murga et al., 2003).

Chemical Properties Analysis

The chemical properties of Trans-3-Ethoxycinnamic Acid, such as antioxidant activity, can be understood by examining related compounds. For example, the study by Miliovsky et al. (2015) on polyhydroxylated trans-restricted 2-arylcinnamic acids showed significant antioxidant activities, which may be relevant to Trans-3-Ethoxycinnamic Acid as well (Miliovsky et al., 2015).

Scientific Research Applications

Bioavailability and Biological Activities

HCAs, including derivatives like p-Coumaric acid, exhibit significant bioavailability and are linked with a spectrum of biological activities. These compounds are found in both free and conjugated forms in plants, showing antioxidant, anti-cancer, antimicrobial, anti-inflammatory, and anti-diabetic effects among others. The conjugation of p-Coumaric acid, for example, greatly enhances its biological activities, although challenges remain regarding the absorption of its conjugates (Pei et al., 2016).

Cosmeceutical Applications

Hydroxycinnamic acids and their derivatives are recognized for their potential as multifunctional ingredients in cosmeceuticals. These compounds display a range of skin-beneficial activities, including antioxidant, UV protective effects, and anti-aging properties. Despite their high cosmetic potential, more research is needed to validate their benefits in cosmetic formulations and to overcome challenges related to their stability and bioavailability (Taofiq et al., 2017).

Antioxidant Properties

The antioxidant properties of HCAs, such as caffeic acid, are well-documented. These compounds can scavenge various reactive oxygen species, contributing to their potential in preventing oxidative stress-related diseases. Caffeic acid, in particular, is highlighted for its robust antioxidant activity, which can be beneficial in food preservation and in enhancing human health (Khan et al., 2016).

Environmental and Biotechnological Significance

HCAs are also notable for their role in biodegradation and biotransformation processes. Their interaction with microbial enzymes, such as those in Escherichia coli, underlines their environmental significance, particularly in the degradation of aromatic compounds. This aspect opens new avenues for research into the use of HCAs in environmental biotechnology and bioremediation (Díaz et al., 2001).

Contribution to Plant Defense Mechanisms

In the context of plant biology, HCAs are involved in defense mechanisms against pathogens. Their accumulation in plants is linked to enhanced resistance against various biotic stresses, highlighting their importance in agricultural practices and crop protection strategies (Macoy et al., 2015).

Safety and Hazards

Trans-3-Ethoxycinnamic Acid is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(E)-3-(3-ethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-10-5-3-4-9(8-10)6-7-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEYODSOYOGJQH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-3-Ethoxycinnamic Acid

CAS RN

103986-73-8
Record name 3-Ethoxycinnamic acid
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